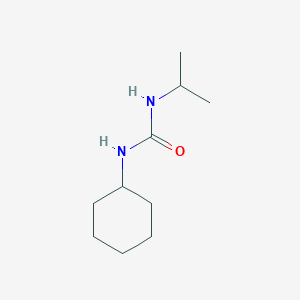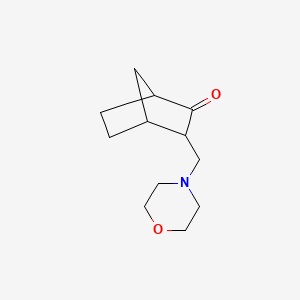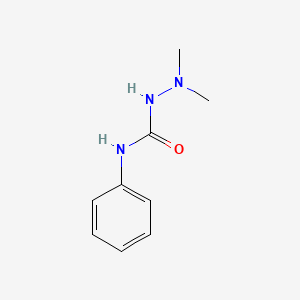
4-Decylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decylmorpholine is an organic compound with the molecular formula C14H29NO. It belongs to the morpholine family, characterized by a morpholine ring substituted with a decyl group at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Decylmorpholine can be synthesized through the reaction of morpholine with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
Morpholine+Decyl Bromide→this compound+KBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Decylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
4-Decylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of 4-Decylmorpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Dodecylmorpholine: Similar structure with a dodecyl group instead of a decyl group.
4-Ethylmorpholine: Contains an ethyl group instead of a decyl group.
4-Decyl-4-ethylmorpholinium: A morpholinium ionic liquid with both decyl and ethyl groups
Uniqueness: 4-Decylmorpholine is unique due to its specific decyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other morpholine derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
25727-94-0 |
|---|---|
Molekularformel |
C14H29NO |
Molekulargewicht |
227.39 g/mol |
IUPAC-Name |
4-decylmorpholine |
InChI |
InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h2-14H2,1H3 |
InChI-Schlüssel |
KAXVRMIUQJXONY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















